Quinolones are a class of synthetic broad-spectrum antibacterial agents that have been widely used in the treatment of various infections. The core structure of quinolones consists of a 4-oxoquinoline moiety, which can be modified to enhance its pharmacological properties. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that belongs to this class and has been the subject of various studies to explore its potential applications and mechanism of action.
The antimycobacterial potential of quinolones has been explored, with studies synthesizing various derivatives and evaluating their efficacy against Mycobacterium tuberculosis and multi-drug resistant strains. One such study reported the synthesis of thirty-four newer compounds, with one derivative demonstrating significant in vitro and in vivo activity, as well as the ability to inhibit the supercoiling activity of mycobacterial DNA gyrase2.
Quinolones have also been modified to exhibit antiallergy properties. A study developed a new prototype, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, which showed oral antiallergy activity ten times more potent than disodium cromoglycate in rat models. This suggests the versatility of quinolone derivatives in treating conditions beyond bacterial infections1.
The synthesis of related quinolone compounds has been a subject of interest for their potential applications in medicinal chemistry. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates were synthesized through a reaction involving trimethylsilyl enol ethers and isoquinolinium salts, leading to the formation of pyrido[2,1-a]isoquinoline derivatives3.
Quinolones have been extensively studied as antibacterial agents. A new synthetic antibacterial, 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, demonstrated broad-spectrum activity and favorable toxicological and pharmacokinetic profiles, indicating its potential for treating systemic infections5.
The synthesis of tricyclic quinolones, such as prulifloxacin, involves key intermediates like ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate. These intermediates are crucial for developing new antibacterial agents with enhanced efficacy4.
The photochemistry of quinolone derivatives has been explored to synthesize novel compounds. For example, irradiation of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates led to the formation of cycloprop[b]indoles, which have potential applications in medicinal chemistry7.
The synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester typically involves multi-step reactions that incorporate cyclopropyl and difluoromethoxy groups into a quinolone framework. The synthesis may include:
The synthesis parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity. Typical reaction conditions may range from room temperature to reflux temperatures depending on the specific step.
The molecular structure of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester features:
The structural representation can be described using SMILES notation: CCOC(=O)C1=CN(C2CC2)c3c(OC)c(F)c(F)cc3C1=O
, which illustrates its complex arrangement of atoms .
The compound exhibits a melting point range of approximately 183°C to 187°C, indicating its stability under moderate thermal conditions .
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.
As a fluoroquinolone antibiotic, this compound exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and transcription in bacteria:
This dual mechanism leads to bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria .
The physical properties include:
Chemical properties include:
These properties influence its handling and storage requirements in laboratory settings .
This compound serves primarily as an intermediate in the synthesis of fluoroquinolone antibiotics. Its applications include:
Fluoroquinolones represent a class of synthetic broad-spectrum antibiotics whose core structure centers on the 4-oxo-quinoline-3-carboxylic acid scaffold. This molecular framework serves as the chemical foundation for antibacterial activity, enabling inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV enzymes. The compound Ethyl 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate (CAS 112811-71-9) exemplifies a strategically engineered intermediate within this class, designed to optimize antibacterial potency through targeted substituent modifications. Its systematic name reflects precise chemical alterations: an N-1 cyclopropyl ring, C-6 and C-7 fluorine atoms, a C-8 methoxy group, and an ethyl ester moiety at the carboxylate position. This configuration positions the molecule as a critical precursor in synthesizing advanced 8-methoxyfluoroquinolone therapeutics like gatifloxacin and moxifloxacin [2] [3] [6].
The structural progression of fluoroquinolones began with nalidixic acid (first generation), featuring a naphthyridine core with limited Gram-negative coverage. Second-generation agents (e.g., ciprofloxacin) incorporated a C-6 fluorine and piperazinyl group, markedly enhancing Gram-negative activity and systemic absorption. Third-generation innovations introduced C-8 methoxy or heterocyclic substituents, broadening activity against Gram-positive pathogens—particularly Streptococcus pneumoniae—while maintaining potency against Gram-negatives [2] [6].
Ethyl 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate embodies this evolution through four strategic modifications:
Table 1: Structural Modifications Across Fluoroquinolone Generations
Generation | N-1 Substituent | C-6 Substituent | C-7 Substituent | C-8 Substituent | Representative Agent |
---|---|---|---|---|---|
First | Ethyl | H | CH₃ | H | Nalidixic acid |
Second | Cyclopropyl | F | Piperazine | H | Ciprofloxacin |
Third | Cyclopropyl | F | Azabicyclo | OCH₃ | Gatifloxacin/Moxifloxacin |
This compound’s synthesis routes—detailed in patents and journals—highlight its role as a linchpin intermediate. Route 1 involves esterification of the carboxylic acid precursor (CAS 765-30-0), while Route 2 employs cyclization and fluorination of poly-substituted aniline intermediates (e.g., CAS 112811-70-8) [6].
The antibacterial efficacy of fluoroquinolones is critically dependent on substituent-specific interactions with bacterial targets:
N-1 Cyclopropyl Group: This substituent balances steric bulk and lipophilicity. Its three-carbon ring structure enhances membrane permeation across Gram-negative and Gram-positive bacteria while providing metabolic stability against hepatic degradation. Compared to bulkier groups (e.g., 2,4-difluorophenyl), cyclopropyl maintains optimal fit within the hydrophobic DNA gyrase pocket, minimizing off-target effects in human cells [7] [8].
C-6/C-7 Difluoro Pair: Fluorine atoms at these positions induce three key effects:
Table 2: Impact of Substituents on Biological Activity
Position | Substituent | Key Biological Effects | Structural Consequences |
---|---|---|---|
N-1 | Cyclopropyl | Broad-spectrum coverage; Stabilizes gyrase-DNA complex | Optimal log P (2.8); Resists oxidative metabolism |
C-6/C-7 | Difluoro | Boosts gyrase affinity 10-fold; Enhances tissue penetration | Electron-withdrawing effect polarizes C-4 carbonyl |
C-8 | Methoxy | Reduces phototoxicity; Improves anti-Gram-positive potency | Prevents free radical formation; Sterically blocks resistance mutations |
C-3 | Ethyl Ester (pro-drug) | Facilitates synthetic handling; Hydrolyzed to active carboxylate | Protects carboxylate during manufacturing |
Structure-activity relationship (SAR) studies consistently demonstrate that combining these groups yields synergistic effects. For example, N-1 cyclopropyl with C-8 methoxy reduces mutant selection windows in Staphylococcus aureus, delaying resistance development [2] [6]. The ethyl ester group—while not directly contributing to antibacterial activity—enables efficient synthesis of active agents like moxifloxacin hydrochloride via straightforward hydrolysis [7] [8].
The strategic integration of these substituents underscores the compound’s role as an advanced intermediate for modern quinolones, balancing synthetic feasibility with optimized pharmacodynamic outcomes.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7